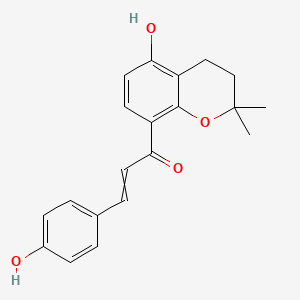
1-(3-Bromopropyl)-3-chloro-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-3-chloro-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a bromopropyl group, a chlorine atom, and a fluorine atom. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various chemical and industrial applications.
准备方法
The synthesis of 1-(3-Bromopropyl)-3-chloro-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorofluorobenzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
Synthetic Route: The reaction proceeds through a nucleophilic substitution mechanism, where the bromopropyl group is introduced to the benzene ring. The reaction is typically conducted in an organic solvent such as dimethylformamide or toluene.
Industrial Production: For large-scale industrial production, the reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as microwave irradiation or catalytic processes to enhance reaction efficiency.
化学反应分析
1-(3-Bromopropyl)-3-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alkane or alkene derivatives.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(3-Bromopropyl)-3-chloro-2-fluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, the compound is used to study the effects of halogenated aromatic hydrocarbons on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs with specific biological activities. Its unique structure allows for the design of molecules with targeted therapeutic effects.
Industry: In the industrial sector, the compound is used in the production of polymers, resins, and other materials with specialized properties. It is also employed in the manufacture of electronic components and coatings.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, and other biomolecules. This interaction can lead to the formation of covalent bonds, resulting in changes to the structure and function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
1-(3-Bromopropyl)-3-chloro-2-fluorobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-chlorobenzene: This compound lacks the fluorine atom, which can result in different chemical reactivity and biological activity.
1-(3-Bromopropyl)-2-fluorobenzene: The absence of the chlorine atom in this compound can lead to variations in its chemical properties and applications.
1-(3-Bromopropyl)-4-chloro-2-fluorobenzene: The position of the substituents on the benzene ring can influence the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that can be exploited in various applications.
属性
分子式 |
C9H9BrClF |
|---|---|
分子量 |
251.52 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-3-chloro-2-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
InChI 键 |
ONFINJOTEWONGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)F)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)


![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)


